
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of Norfluoxetine, a primary active metabolite of the widely used antidepressant Fluoxetine. The compound is labeled with deuterium, which is a stable isotope of hydrogen, and is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs. The phthalimide group is a common protecting group in organic synthesis, and the phenyl-d5 label indicates the presence of deuterium atoms in the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Phthalimide Intermediate: The phthalimide group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with phthalic anhydride under acidic conditions.
Introduction of the Deuterium Label: The phenyl ring is labeled with deuterium through a series of hydrogen-deuterium exchange reactions. This can be done using deuterated reagents such as deuterated chloroform or deuterated acetic acid.
Coupling Reactions: The protected amine is then coupled with the appropriate fluoxetine precursor using standard coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Deprotection: Finally, the phthalimide protecting group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Wissenschaftliche Forschungsanwendungen
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of fluoxetine and its metabolites.
Metabolic Pathways: Helps in identifying metabolic pathways and intermediates in drug metabolism studies.
Isotope Labeling: Used in isotope labeling studies to trace the movement and transformation of the compound in biological systems.
Drug Development: Assists in the development of new antidepressants and other therapeutic agents by providing insights into the drug’s behavior in the body.
Analytical Chemistry: Employed in analytical chemistry for the quantification and identification of fluoxetine and its metabolites in biological samples.
Wirkmechanismus
The mechanism of action of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is similar to that of fluoxetine. It primarily acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain by inhibiting its reuptake into presynaptic neurons. This leads to an enhanced serotonergic neurotransmission, which is associated with antidepressant effects. The deuterium labeling does not significantly alter the pharmacological activity but helps in tracing the compound in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: The parent compound, widely used as an antidepressant.
Norfluoxetine: The primary active metabolite of fluoxetine.
Deuterated Fluoxetine: Fluoxetine labeled with deuterium for pharmacokinetic studies.
Phthalimide Derivatives: Compounds containing the phthalimide group used in organic synthesis.
Uniqueness
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is unique due to its combination of deuterium labeling and the presence of the phthalimide group. This makes it particularly useful in detailed pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated analogs.
Eigenschaften
Molekularformel |
C24H18F3NO3 |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
2-[(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1/i1D,2D,3D,6D,7D |
InChI-Schlüssel |
HBVJWKXCFVAHNT-YXTOIPEWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


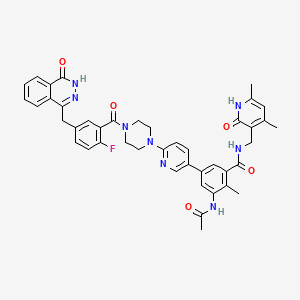
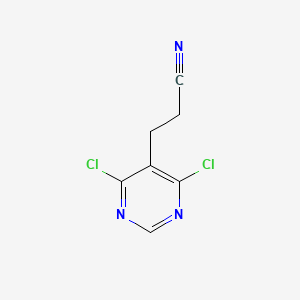
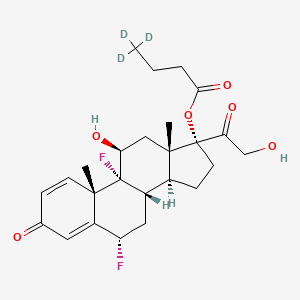
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
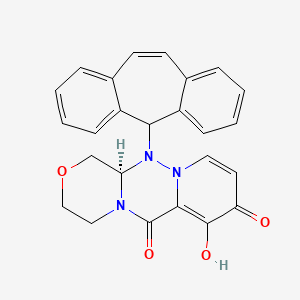
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
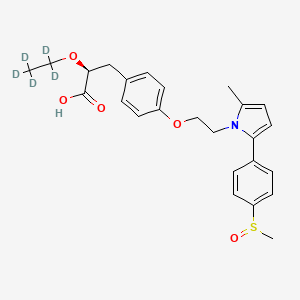
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)


![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
